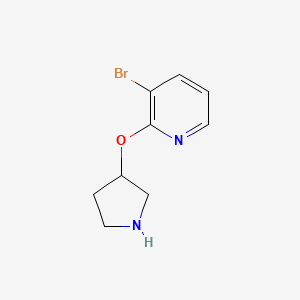

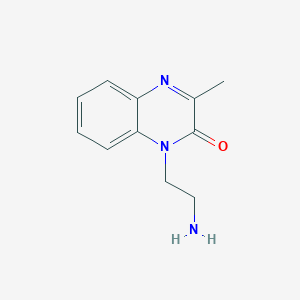

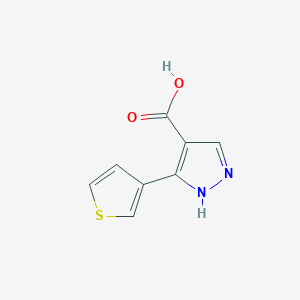

![molecular formula C6H5BrN4 B1445122 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine CAS No. 1250115-39-9](/img/structure/B1445122.png)

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine

Overview

Description

“2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Molecular Structure Analysis

The molecular formula of “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is C6H5BrN4 . The InChI code is 1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H, (H3,8,9,10,11) .

Chemical Reactions Analysis

The alkylation reaction of 1, 2, and 3 by allyl bromide leads to the formation of 3-allyl-6-bromo-2- . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Physical And Chemical Properties Analysis

The physical form of “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a yellow to brown solid . It has a molecular weight of 213.04 .

Scientific Research Applications

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects on various human cancer cell lines. The presence of the amidino group, particularly in unsubstituted form or as a 2-imidazolinyl amidino group, has shown selective and strong activity against colon carcinoma, with inhibitory concentrations in the sub-micromolar range .

Antibacterial Activity

While most derivatives of this compound lack antibacterial activity, specific substitutions have demonstrated moderate activity against E. coli. This suggests potential for the development of new antibacterial agents .

Antiviral Activity

Derivatives of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine have shown selective but moderate activity against respiratory syncytial virus (RSV). This opens up possibilities for the compound to be used in the treatment of viral infections .

GABA A Receptor Modulation

Imidazo[4,5-b]pyridines, due to their structural resemblance to purines, have been investigated for their role as GABA A receptor positive allosteric modulators. This indicates potential applications in neurological disorders where modulation of this receptor is beneficial .

Proton Pump Inhibition

Some imidazo[4,5-b]pyridine derivatives are known to act as proton pump inhibitors. This application is significant in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibition

The compound’s derivatives have also been found to inhibit aromatase, an enzyme involved in estrogen production. Aromatase inhibitors are used in the treatment of estrogen-sensitive breast cancers .

Anti-Inflammatory Activity

Imidazo[4,5-b]pyridines have been associated with non-steroidal anti-inflammatory drug (NSAID) activity. This suggests their use in managing inflammation and pain .

Therapeutic Agent for Cancer

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .

Mode of Action

It’s known that the compound is produced by the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . The resulting compound can then react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers compounds .

Biochemical Pathways

Imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

One related compound showed high human liver microsomal stability , which could potentially impact the bioavailability of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine.

Result of Action

Imidazo[4,5-b]pyridines are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Action Environment

The synthesis of related compounds has been achieved under various conditions , suggesting that the environment could potentially influence the action of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine.

Future Directions

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . This suggests that “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” and similar compounds could have potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name |

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORQWQZKRKREQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

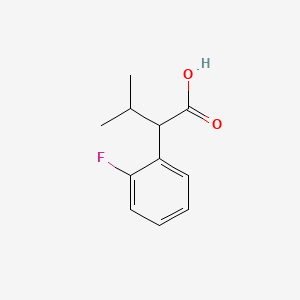

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)

amine](/img/structure/B1445062.png)